molecular formula C21H20Br8O2 B1265767 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane CAS No. 21850-44-2

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane

Cat. No. B1265767
CAS RN: 21850-44-2
M. Wt: 943.6 g/mol
InChI Key: LXIZRZRTWSDLKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been extensively explored, indicating methodologies that could be applicable to 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane. For instance, the synthesis of bisphenol polymers through condensation reactions and the use of various catalysts demonstrates the chemical versatility and potential pathways for synthesizing complex brominated phenyl propane derivatives (Zeng Chong-yu, 2008).

Molecular Structure Analysis

The study of molecular structures through analytical techniques such as NMR and MS provides insights into the configuration and electronic environment of brominated phenyl propane compounds. Research on similar molecules has showcased how structural modifications can influence properties, which is critical for understanding the behavior of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane at the molecular level (H. Yun-chu, 2004).

Chemical Reactions and Properties

Chemical reactions involving brominated phenyl propane derivatives are complex, with the potential for various interaction patterns such as C–Br...π(arene) interactions, which are significant for understanding the compound's reactivity and potential applications. These interactions highlight the compound's ability to engage in unique chemical behaviors (Giacomo Manfroni et al., 2021).

Physical Properties Analysis

Physical properties such as glass transition temperatures, solubility, and mechanical properties are essential for assessing the material's applications. Studies on related polymeric systems indicate how structural elements like bromine substitution affect these properties, providing a basis for predicting the behavior of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (K. Davy, M. Braden, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and conditions for polymerization, are critical for understanding the compound's versatility. Research into similar compounds provides insights into potential reactions, polymerization conditions, and the effects of structural variations on chemical behavior, which are applicable to 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (R. W. Thies et al., 1992).

Scientific Research Applications

Dental Applications

  • Dental Composites : This compound is used in dentistry as a monomer in composite resin systems and bonding agents. Its polymers with tetrahydrofurfuryl methacrylate show enhanced modulus and potential use in dental fissure sealants and composite filling materials (Davy & Braden, 1991).

  • Polymerization and Mechanical Properties : Studies have explored the polymerization kinetics and mechanical properties of resins containing this compound, aiming to improve dental restorative materials. Novel derivates with reduced viscosity and higher conversion rates are synthesized for dental composites (Wang et al., 2013).

Environmental and Chemical Applications

  • Bioremediation : Research indicates its potential in environmental applications, specifically bioremediation. Laccase from Fusarium incarnatum UC-14 has been used to biodegrade this compound, indicating its role in addressing environmental pollution (Chhaya & Gupte, 2013).

Material Science

  • Polymeric Systems : The compound is foundational in creating polymeric systems. These systems have applications in areas like dental materials, where their mechanical properties and reaction kinetics are critical (Lovell et al., 1999).

  • Composite Materials : It is used in the development of novel composite materials, particularly in dentistry. Research focuses on modifying its structure to optimize properties like curing shrinkage and mechanical strength (Kim et al., 2006).

Safety And Hazards

Based on currently available information, there is a need for further EU regulatory risk management due to the potential for release/exposure of TBBPA and all its derivatives in this group .

Future Directions

The future directions for this compound could involve further studies regarding its absorption, distribution, metabolism, and excretion due to the likelihood of human exposure to TBBPA-DBPE and its probable metabolites . Additionally, more research might be needed to fully understand its mechanism of action and potential hazards.

properties

IUPAC Name

1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propan-2-yl]-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br8O2/c1-21(2,11-3-15(26)19(16(27)4-11)30-9-13(24)7-22)12-5-17(28)20(18(29)6-12)31-10-14(25)8-23/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZRZRTWSDLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032129
Record name Tetrabromobisphenol A-bis(2,3-dibromopropyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane

CAS RN

21850-44-2
Record name Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21850-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021850442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabromobisphenol A-bis(2,3-dibromopropyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRABROMOBISPHENOL A BIS(2,3-DIBROMOPROPYL ETHER)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GA Knudsen, LM Jacobs, RK Kuester, IG Sipes - Toxicology, 2007 - Elsevier
Tetrabromobisphenol A bis[2,3-dibromopropyl ether],2,2-bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane is a brominated flame retardant with substantial US production. Due to …
Number of citations: 38 www.sciencedirect.com
Å Bergman, A Rydén, RJ Law, J de Boer… - Environment …, 2012 - Elsevier
Ever since the interest in organic environmental contaminants first emerged 50years ago, there has been a need to present discussion of such chemicals and their transformation …
Number of citations: 439 www.sciencedirect.com
National Toxicology Program - 2017 - ncbi.nlm.nih.gov
Tetrabromobisphenol A-bis (2, 3-dibromopropyl ether) is used as a flame retardant in electronics, building and construction materials, and automotive materials. Tetrabromobisphenol A-…
Number of citations: 0 www.ncbi.nlm.nih.gov
D Zhou, X Zheng, X Liu, Y Huang, W Su, H Tan… - Journal of Hazardous …, 2020 - Elsevier
Photodegradation has been demonstrated as one of the important environmental factors affecting the fate of contaminants such as brominated flame retardants (BFRs). However, a …
Number of citations: 9 www.sciencedirect.com
Y Miyake, M Tokumura, H Nakayama, Q Wang… - Science of the Total …, 2017 - Elsevier
The use of novel brominated flame retardants (BFRs) and phosphate-based flame retardants (PFRs) has increased as substitutes for hexabromocyclododecane (HBCD) in many …
Number of citations: 40 www.sciencedirect.com
J Legler - Chemosphere, 2008 - Elsevier
The objective of this review is to provide an overview of recent studies demonstrating the endocrine disrupting (ED) effects of brominated flame retardants (BFRs), while highlighting …
Number of citations: 254 www.sciencedirect.com
A Torikai, T Kobatake, F Okisaki - Journal of applied polymer …, 1998 - Wiley Online Library
The efficiency and wavelength sensitivity of photodegradation in polystyrene (PSt) in the presence of a flame retardant were studied. The effect of the concentration of a flame retardant …
Number of citations: 19 onlinelibrary.wiley.com
D Xia, A Maurice, A Leybros, JM Lee, A Grandjean… - Chemosphere, 2021 - Elsevier
Removal of brominated flame retardants (BFRs) from polymers before disposal or recycling will alleviate negative environmental effects and ensure safe usage of recycled products. …
Number of citations: 12 www.sciencedirect.com
K Taguchi, M Kunioka, M Funabashi… - …, 2014 - springerplus.springeropen.com
An estimation procedure for biobased carbon content of polyethylene composite was studied using carbon-14 (14C) concentration ratios as measured by accelerated mass …
Number of citations: 4 springerplus.springeropen.com
Y Miyake, H Nakayama, T Amagai, S Ogo, K Kume… - Proceedings of Indoor Air …, 2016
Number of citations: 1

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